Vinyl(2 methoxyethoxy)silane
Description
Contextualization within Organosilicon Chemistry Research
Organosilicon chemistry is a field focused on compounds containing carbon-silicon bonds. Within this domain, alkoxysilanes like Vinyl(2-methoxyethoxy)silane are a cornerstone of research due to their ability to undergo hydrolysis and condensation reactions. tandfonline.comunm.edu These reactions lead to the formation of a stable siloxane network (Si-O-Si), which can bond to inorganic substrates, while the organic functional group—in this case, a vinyl group—can react with a polymer matrix. sinosil.comdakenchem.com
The general reactions are as follows:
Hydrolysis: ≡Si-OR + H₂O → ≡Si-OH + ROH nih.gov
Condensation (water-producing): ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov
Condensation (alcohol-producing): ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + ROH unm.edu
The presence of the 2-methoxyethoxy group, as opposed to more common methoxy (B1213986) or ethoxy groups, influences the compound's properties. It has a higher boiling point and a slower hydrolysis rate, which can be advantageous in specific processing conditions. guidechem.com
Evolution of Research Perspectives on Alkoxysilanes and Vinyl-Functional Silanes
Research into alkoxysilanes has a long history, initially focusing on their use as coupling agents to improve adhesion between dissimilar materials, particularly in mineral-filled or glass-reinforced polymer composites. ingentaconnect.com The primary goal was to enhance the mechanical strength and moisture resistance of these materials. sinosil.comchemicalbook.com
The evolution of research saw a shift towards more complex organofunctional groups to achieve specialized properties. siltech.com Vinyl-functional silanes, including Vinyl(2-methoxyethoxy)silane, became a focal point for their ability to participate in free-radical polymerization, making them ideal for crosslinking polyethylene (B3416737) and other polymers. ecopowerchem.comcfmats.com This capability opened up new applications in areas like wire and cable insulation, pipes, and coatings. ecopowerchem.comcfmats.com More recent research has explored the creation of hybrid silicones by appending trialkoxy silane (B1218182) moieties directly to silicone polymers, creating novel materials with tailored properties. siltech.comsiltech.com
Foundational Research Hypotheses and Significance in Materials Science
The foundational hypothesis for the use of Vinyl(2-methoxyethoxy)silane in materials science is that its dual reactivity can be precisely controlled to create high-performance materials. guidechem.comdakenchem.com Key research questions have revolved around:
Improving Interfacial Adhesion: How can the hydrolysis and condensation of the methoxyethoxy groups be optimized to create strong, durable bonds with inorganic surfaces like glass, metals, and fillers? chinacouplingagents.comsilverfernchemical.com
Enhancing Polymer Properties: How does the vinyl group's reactivity influence the crosslinking and modification of various polymer matrices, leading to improved mechanical, thermal, and electrical properties? sinosil.comecopowerchem.com
Controlling Reaction Kinetics: How do factors like pH, water concentration, and catalysts affect the rates of hydrolysis and condensation, and how can this be manipulated to control the final material structure? unm.edunih.gov
The significance of Vinyl(2-methoxyethoxy)silane in materials science is substantial. It enables the production of advanced composites with enhanced strength and durability, high-performance coatings with superior adhesion and corrosion resistance, and specialized polymers for demanding applications in the automotive, electronics, and construction industries. dakenchem.comchemimpex.com For instance, treating fillers like aluminum hydroxide (B78521) with this silane can significantly improve the mechanical and electrical properties of composites used in wire and cable manufacturing. guidechem.com
Interactive Data Tables
Below are tables summarizing key information about Vinyl(2-methoxyethoxy)silane and related compounds.
Table 1: Properties of Vinyl(2-methoxyethoxy)silane
| Property | Value | Reference |
| CAS Number | 1067-53-4 | chemimpex.com |
| Molecular Formula | C₁₁H₂₄O₆Si | chemimpex.com |
| Molecular Weight | 280.39 g/mol | chemimpex.com |
| Boiling Point | 136.2 °C at 5.5 mm Hg | chemicalbook.com |
| Density | 1.034 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.43 | chemicalbook.com |
Table 2: Common Vinyl Silanes in Research and Industry
| Compound Name | CAS Number | Key Application Areas |
| Vinyltrimethoxysilane (B1682223) (VTMO) | 2768-02-7 | Coupling agent in filled rubbers and plastics, crosslinking polyethylene. sinosil.com |
| Vinyltriethoxysilane (B1683064) (VTEO) | 78-08-0 | Crosslinking agent for rubbers and silicone polymers, polymer modification. ecopowerchem.comchinacouplingagents.com |
| Vinyldimethylethoxysilane | Not Found | Raw material for silicone rubber. sinosil.com |
| Vinyl-tris(isopropenyloxy)silane | 15332-99-7 | Crosslinker in RTV-1 silicone rubber. sinosil.com |
Structure
2D Structure
Properties
Molecular Formula |
C5H10O2Si |
|---|---|
Molecular Weight |
130.22 g/mol |
InChI |
InChI=1S/C5H10O2Si/c1-3-8-7-5-4-6-2/h3H,1,4-5H2,2H3 |
InChI Key |
FJRXTDDVYQSCNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si]C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Vinyl 2 Methoxyethoxy Silane and Derivatives
Catalytic Pathways for Silane (B1218182) Synthesis
The synthesis of organosilanes, including vinyl(2-methoxyethoxy)silane, relies heavily on catalytic processes that enable efficient and selective formation of silicon-carbon bonds. researchgate.net These pathways are essential for creating the vinyl functionality and attaching the methoxyethoxy groups to the silicon atom.
Hydrosilylation Reaction Mechanisms in Vinyl(2-methoxyethoxy)silane Production
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is one of the most atom-economical methods for synthesizing vinylsilanes. researchgate.netrsc.org In the context of vinyl(2-methoxyethoxy)silane, this would typically involve the reaction of a hydrosilane with an alkyne. The reaction is often catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being historically significant. mdpi.com
The reaction mechanism for platinum-catalyzed hydrosilylation, such as the Chalk-Harrod mechanism, generally involves the following steps:
Oxidative addition of the hydrosilane to the metal center.
Coordination of the alkyne to the resulting silyl-metal hydride complex.
Insertion of the alkyne into the metal-hydride or metal-silyl bond.
Reductive elimination of the vinylsilane product.
A significant challenge in the hydrosilylation of terminal alkynes is controlling the regioselectivity, which determines whether the α- or β-vinylsilane isomer is formed, and the stereoselectivity, which dictates the formation of the (E)- or (Z)-isomer of the β-vinylsilane. researchgate.net
Transesterification and Alcoholysis Routes
Transesterification and alcoholysis provide alternative pathways for modifying the alkoxy groups on a pre-formed vinylsilane. For instance, vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane (B1683064) could be converted to vinyl(2-methoxyethoxy)silane by reaction with 2-methoxyethanol (B45455). This process involves the exchange of the existing alkoxy groups with 2-methoxyethoxy groups.
The alcoholysis of silanes can be catalyzed by various systems. For example, rhodium(I) complexes in the presence of HCl have been shown to be highly efficient for the O-silylation of alcohols with vinylsilanes. organic-chemistry.orgnih.gov A key intermediate in this process is a chlorosilane, which is generated from the vinylsilane and HCl and is regenerated within the catalytic cycle. organic-chemistry.orgnih.gov The mechanism involves the nucleophilic attack of the alcohol on the silicon atom. acs.org
The general reaction can be represented as: Si-R + R'-OH ⇌ Si-OR' + R-H
The kinetics of these reactions are influenced by factors such as the catalyst, temperature, and the nature of the solvent. mdpi.com
Novel Catalytic Systems in Organosilane Elaboration
Recent research has focused on developing novel catalytic systems for organosilane synthesis that are more sustainable and cost-effective than traditional platinum-based catalysts. mdpi.com These include catalysts based on earth-abundant metals and novel reaction pathways.
Iron-based catalysts: Iron complexes, such as those with pyridine-2,6-diimine (PDI) ligands, have been used to catalyze the dimerization and cross-cycloaddition of vinylsilanes. nih.gov
Copper-catalyzed systems: Copper catalysts have been employed for the stereoselective synthesis of vinylsilanes through the silylation of alkenes. rsc.org They have also been used in the synthesis of branched vinylsilanes via silicon-copper additions to terminal alkynes. organic-chemistry.org
Manganese-photocatalyzed reactions: Visible-light-induced manganese catalysis enables the hydrosilylation of alkynes with high regioselectivity and stereoselectivity, leading to Z-vinylsilanes. organic-chemistry.org
Cobalt-based catalysts: Bench-stable cobalt(II) complexes can catalyze the regioselective hydrosilylation of terminal alkynes to produce α-vinylsilanes with high Markovnikov selectivity. organic-chemistry.org
Si(II)+ and Ge(II)+ compounds: Novel cationic silicon(II) and germanium(II) compounds have been shown to be efficient catalysts in organosilicon chemistry, particularly for siloxane coupling reactions. acs.org
These novel systems offer promising alternatives for the synthesis of vinyl(2-methoxyethoxy)silane and its derivatives, potentially providing improved selectivity and efficiency.
Mechanistic Investigations of Vinyl(2-methoxyethoxy)silane Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of vinyl(2-methoxyethoxy)silane. This includes studying the kinetics of the reaction steps and the factors that control the stereochemical outcome.
Kinetic Analysis of Reaction Steps
The polymerization kinetics of alkoxysilanes, which is relevant to the formation of the siloxane bonds that can occur during the synthesis and processing of vinyl(2-methoxyethoxy)silane, are influenced by several factors. mdpi.com These include:
Catalysts: The type of catalyst used (acid or base) significantly affects the rates of hydrolysis and condensation. mdpi.commdpi.com
Water/Silane Ratio: This ratio is a critical parameter in the sol-gel process, which involves hydrolysis and condensation of alkoxysilanes. mdpi.com
pH: The pH of the reaction medium influences the rates of both hydrolysis and condensation. mdpi.commdpi.com
Temperature and Solvent: These factors also play a role in the reaction kinetics. mdpi.commdpi.com
Kinetic studies of specific catalytic systems, such as the iron-catalyzed dimerization of vinylsilanes, have provided insights into the factors controlling reaction rates and selectivity. nih.gov Computational methods like Density Functional Theory (DFT) are also employed to study reaction mechanisms and energy barriers. nih.gov
Stereochemical Considerations in Synthesis
The stereochemistry of the vinyl group is a critical aspect of vinylsilane synthesis. The geometry of the double bond (E or Z) can significantly influence the properties and reactivity of the resulting molecule.
The stereochemical outcome of hydrosilylation reactions is often dependent on the catalyst and reaction conditions. researchgate.net For instance, while some catalysts may favor the formation of the E-isomer, others can be tuned to produce the Z-isomer. organic-chemistry.org
The stereochemistry of vinylsilanes is also important in subsequent reactions, as the silicon group can be replaced by other functional groups with retention of the double bond geometry. almerja.netchemtube3d.com This stereospecificity is attributed to the stabilization of a carbocation intermediate by the silicon atom, which restricts rotation around the carbon-carbon single bond before the silyl (B83357) group is eliminated. almerja.netstackexchange.com
Advanced synthetic methods, such as palladium-catalyzed three-component carbosilylation, allow for the stereoselective synthesis of either cis- or trans-tetrasubstituted vinylsilanes by choosing the appropriate ligand. nih.gov
Below is a table summarizing various catalytic systems for vinylsilane synthesis, which could be adapted for the production of vinyl(2-methoxyethoxy)silane.
| Catalyst System | Reaction Type | Key Features |
| Platinum (Speier's, Karstedt's) | Hydrosilylation | Widely used, high yields, follows Chalk-Harrod mechanism. mdpi.com |
| Rhodium(I)/HCl | Alcoholysis | Efficient for O-silylation of alcohols with vinylsilanes. organic-chemistry.orgnih.gov |
| Iron-PDI complexes | Dimerization/Cycloaddition | Utilizes earth-abundant metal, unique selectivity profiles. nih.gov |
| Copper-based catalysts | Silylation/Hydrosilylation | Stereoselective synthesis, formation of branched vinylsilanes. rsc.orgorganic-chemistry.org |
| Manganese (photocatalyzed) | Hydrosilylation | Mild conditions, high regio- and stereoselectivity for Z-isomers. organic-chemistry.org |
| Cobalt-based catalysts | Hydrosilylation | High Markovnikov selectivity for α-vinylsilanes. organic-chemistry.org |
Purification and Isolation Methodologies in Research Scale
The synthesis of Vinyl(2-methoxyethoxy)silane and its derivatives often results in a mixture containing the desired product, unreacted starting materials, catalysts, and byproducts. Therefore, effective purification and isolation are critical steps to obtain the compound at the desired purity for subsequent applications and research. On a research scale, a combination of distillation and chromatographic techniques is commonly employed.
The choice of purification method is largely dictated by the physical properties of Vinyl(2-methoxyethoxy)silane, such as its boiling point and polarity, as well as the nature of the impurities present in the crude reaction mixture. Vinyl(2-methoxyethoxy)silane is a liquid with a boiling point of 136.2 °C at 5.5 mmHg. sigmaaldrich.comsigmaaldrich.com This relatively high boiling point under reduced pressure makes fractional distillation a viable and frequently used purification technique.
Fractional Distillation
Fractional distillation is a powerful technique for separating miscible liquids with different boiling points. youtube.comkhanacademy.org In the context of purifying Vinyl(2-methoxyethoxy)silane, the crude product is heated, and the component with the lower boiling point vaporizes first. The vapor then ascends through a fractionating column, which provides a large surface area (often packed with glass beads or rings) for repeated condensation and vaporization cycles. khanacademy.orgyoutube.com This process effectively enriches the vapor with the more volatile component. By carefully monitoring the temperature at the top of the column, fractions can be collected at different temperature plateaus, corresponding to the boiling points of the individual components. youtube.comkhanacademy.org For the purification of silane compounds, distillation is a primary method for removing dissolved impurities. researchgate.net
For instance, in the purification of a related compound, dimethoxymethylsilane, from a mixture containing methanol (B129727), a packed distillation column was used. google.com The process involved an initial total reflux followed by the collection of distillates at specific temperature ranges to separate the desired silane from methanol and other impurities. google.com A similar approach can be adapted for Vinyl(2-methoxyethoxy)silane, especially to remove volatile impurities or unreacted starting materials. The efficiency of the separation is dependent on the length and packing material of the fractionating column, as well as the pressure at which the distillation is conducted.
Chromatographic Methods
When distillation is insufficient to separate impurities with close boiling points to the product, or for the removal of non-volatile impurities, chromatographic techniques are employed. mdpi.com
Column Chromatography: This is a versatile purification method for organoalkoxysilanes. mdpi.com A stationary phase, typically silica (B1680970) gel, is packed into a column, and the crude mixture is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation is achieved based on the differential adsorption of the components onto the stationary phase. For organoalkoxysilanes, a small amount of ethanol (B145695) (1-2%) may be added to the eluent system to improve the purification process. mdpi.com The separated components are then collected in fractions as they elute from the column.
Gas Chromatography (GC): While primarily an analytical technique to assess purity, preparative gas chromatography can be used for the isolation of small quantities of highly pure compounds. In GC, the sample is vaporized and passed through a column containing a stationary phase. Separation is based on the compound's volatility and interaction with the stationary phase. The separated components are detected as they exit the column, and fractions can be collected. The purity of silane samples is often determined by gas chromatography, with total hydrocarbon content as low as 0.1–0.3 ppm being achievable. researchgate.net
The selection of the appropriate purification strategy, or a combination of methods, is crucial for obtaining Vinyl(2-methoxyethoxy)silane of high purity, which is essential for its reliable use in further research and as a precursor for advanced materials. mdpi.com
Table of Purification Parameters for Silane Compounds
| Purification Method | Key Parameters | Application Notes for Silanes | Purity Achieved |
| Fractional Distillation | Boiling Point Difference, Column Packing, Reflux Ratio, Pressure | Effective for separating volatile impurities and unreacted starting materials from the desired silane product. | Can yield high purity, e.g., 96.3-97.1% for dimethoxymethylsilane. google.com |
| Column Chromatography | Stationary Phase (e.g., Silica Gel), Eluent System | Useful for removing non-volatile impurities and compounds with similar boiling points. Adding 1-2% ethanol to the eluent can be beneficial for organoalkoxysilanes. mdpi.com | High purity suitable for research applications. |
| Gas Chromatography | Column Type, Temperature Program, Carrier Gas Flow | Primarily for purity analysis, but preparative GC can be used for small-scale isolation. | Can achieve very high purity, with impurity levels in the ppm range. researchgate.net |
Chemical Reactivity and Transformation Studies
Hydrolysis and Condensation Research of Vinyl(2-methoxyethoxy)silane
The transformation of Vinyl(2-methoxyethoxy)silane into siloxane networks begins with the hydrolysis of its methoxyethoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates. This process is fundamental to its application in forming silane-based coatings and surface treatments.
Reaction Kinetics and Equilibrium Dynamics
The hydrolysis of alkoxysilanes, including Vinyl(2-methoxyethoxy)silane, is a reaction where the alkoxy groups (-OR) are substituted with hydroxyl groups (-OH) from water. This reaction is generally treated as a pseudo-first-order reaction with respect to the silane (B1218182) concentration when water is in excess. researchgate.net The rate of hydrolysis is significantly influenced by several factors, including the nature of the alkoxy group, pH, water concentration, and the type of solvent used. univ.kiev.ua For similar alkoxysilanes, studies have shown that the hydrolysis rate is much higher than the subsequent condensation rate, particularly in acidic conditions. wikipedia.org
The equilibrium of the hydrolysis reaction involves the forward reaction (hydrolysis) and the reverse reaction (alcoholysis). The presence of the alcohol byproduct (2-methoxyethanol in this case) can shift the equilibrium back towards the reactants. The subsequent condensation reactions, which form siloxane bonds (Si-O-Si), are also equilibrium processes. The removal of water or alcohol can drive the condensation forward, leading to the formation of larger oligomeric and polymeric structures. sigmaaldrich.com
Formation and Characterization of Silanol and Siloxane Intermediates
The initial step of hydrolysis converts Vinyl(2-methoxyethoxy)silane into its corresponding silanol, vinylsilanetriol (CH₂=CH-Si(OH)₃), and 2-methoxyethanol (B45455). mdpi.com These silanol groups are highly reactive and are key intermediates. sigmaaldrich.com They are susceptible to self-condensation, reacting with other silanol molecules to form siloxane bonds (Si-O-Si) and eliminate water. univ.kiev.ua
The condensation process can lead to a variety of structures. Initial condensation reactions typically form linear dimers and trimers. As the reaction proceeds, cyclic structures, such as trimers and tetramers, can also form. google.com The continued condensation of these linear and cyclic oligomers results in the formation of a cross-linked three-dimensional polysiloxane network. radtech2020.com The characterization of these transient silanol and evolving siloxane structures is often performed using spectroscopic techniques such as ²⁹Si Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, which can identify the various Si-O-Si linkages and residual Si-OH groups. researchgate.netwikipedia.orggoogle.com
Influence of pH and Catalyst Systems on Condensation Pathways
The pH of the reaction medium has a profound effect on both the rate of hydrolysis and the subsequent condensation of silanols. uvebtech.com For typical trialkoxysilanes, the rates of hydrolysis and condensation are at their minimum at different pH values. The rate of hydrolysis is generally lowest near neutral pH (around 7.5), while the condensation rate is slowest in mild acidic conditions (around pH 4). wikipedia.org
In addition to pH, various catalysts can be employed to direct the condensation pathway. Tin compounds and titanates are commonly used as condensation catalysts in room temperature vulcanizable (RTV) silicone formulations. sigmaaldrich.com These catalysts significantly accelerate the conversion of silanols to siloxane networks, facilitating the curing process.
Below is a data table summarizing the general influence of pH on silane hydrolysis and condensation.
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species/Process |
| Acidic (pH < 4) | Fast | Slow | Stable silanol formation |
| Near Neutral (pH 6-8) | Slow | Moderate to Fast | Siloxane formation proceeds |
| Basic (pH > 8) | Increasing | Fast | Rapid condensation and gelation |
This table represents general trends for trialkoxysilanes.
Vinyl Group Reactivity in Polymerization Initiations
The vinyl group (CH₂=CH-) of Vinyl(2-methoxyethoxy)silane allows it to participate in polymerization reactions, forming polymers with a carbon-carbon backbone and pendant silyl (B83357) groups.
Radical Polymerization Mechanisms with Vinyl(2-methoxyethoxy)silane
Vinylsilanes, including Vinyl(2-methoxyethoxy)silane, can undergo homopolymerization or copolymerization through their vinyl group via radical polymerization. sigmaaldrich.com The process is initiated by the decomposition of a radical initiator, such as a peroxide (e.g., di-tert-butyl peroxide) or an azo compound (e.g., azobisisobutyronitrile - AIBN), upon heating. wikipedia.orgsigmaaldrich.com
The mechanism follows the three classical steps of a chain polymerization: researchgate.net
Initiation: The initiator thermally decomposes to generate free radicals. This radical then adds across the double bond of the vinylsilane monomer, creating a new, larger radical intermediate.
Propagation: The newly formed radical adds to another vinylsilane monomer. This step repeats, rapidly building a long polymer chain. The addition is typically regioselective, occurring in a head-to-tail manner to generate the most stable radical intermediate on the carbon atom alpha to the silicon.
Termination: The growth of a polymer chain is stopped. This can occur through the combination of two growing radical chains or by disproportionation.
The polymers resulting from the radical polymerization of vinylalkoxysilanes are often viscous liquids or low-molecular-weight solids. sigmaaldrich.com These polymers can be further cross-linked through the hydrolysis and condensation of their pendant alkoxysilyl groups.
Role in Photo-Initiated Curing Processes
Vinyl(2-methoxyethoxy)silane can also be incorporated into polymer networks through photo-initiated curing processes. In these systems, polymerization is initiated by radicals generated from the absorption of light, typically in the ultraviolet (UV) range. google.com
The role of the vinylsilane in these processes is primarily as a reactive co-monomer or crosslinker in a formulation that contains a specific photoinitiator. researchgate.net The mechanism involves a photoinitiator molecule that, upon absorbing UV light, cleaves (Type I) or reacts with a co-initiator to abstract a hydrogen atom (Type II), generating free radicals. These radicals then initiate the polymerization of reactive monomers, and the vinyl group of the silane can participate in this radical chain reaction, incorporating the silane into the final cured polymer film. This method is widely used in the production of UV-curable hybrid coatings, where the silane enhances properties like adhesion, thermal stability, and crosslink density. researchgate.net
A distinct but related process is photo-activated hydrosilation. In this type of curing, a vinyl-functional silicone (like a polymer made from or containing Vinyl(2-methoxyethoxy)silane) reacts with a hydride-functional siloxane (containing Si-H bonds). sigmaaldrich.comresearchgate.net The reaction is an addition of the Si-H bond across the vinyl double bond, catalyzed by specific platinum complexes (e.g., MeCpPtMe₃) that are activated by UV light. sigmaaldrich.com This allows for rapid, low-temperature curing of silicone-based systems, which is advantageous for heat-sensitive substrates. researchgate.net
Organometallic Interactions and Coordination Chemistry
Vinyl(2-methoxyethoxy)silane, an organofunctional silane, exhibits notable interactions with a variety of metals, primarily in the context of catalysis and surface modification. The molecule possesses two key sites for potential organometallic interaction: the vinyl group (C=C) and the oxygen atoms of the methoxyethoxy groups. These functionalities allow it to act as a ligand or a reactive species in the presence of transition metal complexes and on metallic surfaces.
The primary mode of organometallic interaction observed for vinylsilanes, including Vinyl(2-methoxyethoxy)silane, is within catalytic cycles that facilitate the formation of carbon-silicon or carbon-carbon bonds. nih.govorganic-chemistry.org While the isolation of stable, discrete coordination complexes with Vinyl(2-methoxyethoxy)silane as a ligand is not extensively documented in readily available literature, its transient coordination to metal centers is a fundamental aspect of its utility in organic synthesis and materials science.
The vinyl group can coordinate to a metal center, which activates it for subsequent reactions such as insertion or coupling. Furthermore, the alkoxy groups can be hydrolyzed, leading to the formation of silanols. These silanol groups can then react with metal oxide surfaces to form stable metalloxane (M-O-Si) bonds, a process that is central to its function as a coupling agent. semanticscholar.org
Research into the catalytic applications of vinylsilanes has revealed interactions with several transition metals. These interactions are typically part of catalytic processes like hydrosilylation, cross-coupling reactions, and surface treatments. For instance, palladium complexes are widely used to catalyze reactions involving vinylsilanes, such as the Hiyama cross-coupling. nih.govnih.gov Similarly, rhodium, nickel, copper, and other metals have been shown to effectively catalyze the synthesis of vinylsilanes or utilize them as reactants. organic-chemistry.org
The following table summarizes the key organometallic interactions involving vinylsilanes in various catalytic systems. While this data is not exclusively for Vinyl(2-methoxyethoxy)silane, it is representative of the reactivity of the vinylsilane functional group.
| Metal Catalyst | Reaction Type | Role of Vinylsilane / Interaction |
| Palladium (Pd) | Hiyama Cross-Coupling | Reactant; undergoes cross-coupling with organic halides. nih.gov |
| Palladium (Pd) | Silyl-Heck Reaction | Reactant; undergoes carbosilylation of alkynes. nih.gov |
| Nickel (Ni) | Reductive Cyclization | Precursor to vinylidene insertion into Si-H bonds. nih.gov |
| Rhodium (Rh) | Hydrosilylation of Alkynes | Product of regioselective and stereoselective hydrosilylation. organic-chemistry.org |
| Copper (Cu) | Silylation of Vinyliodonium Salts | Product of silylation using zinc-based silicon reagents. organic-chemistry.org |
| Manganese (Mn) | Dehydrogenative Silylation | Reactant with terminal alkenes. organic-chemistry.org |
| Ruthenium (Ru) | Hydrosilylation of Alkynes | Reactant in hydrosilylation with selectivity dependent on conditions. organic-chemistry.org |
| Gold (Au) | Disilylation of Alkynes | Product of the cis-selective disilylation. organic-chemistry.org |
This table is generated based on documented catalytic reactions involving vinylsilanes and is intended to be interactive.
Spectroscopic studies, particularly infrared (IR) spectroscopy, have provided evidence for the formation of metalloxane bonds. For example, the interaction of silanes with aluminum oxide surfaces shows the appearance of Al-O-Si bonds in the 1100–950 cm⁻¹ region, confirming a chemical linkage between the silane and the metal oxide. semanticscholar.org This type of interaction is crucial for the performance of Vinyl(2-methoxyethoxy)silane as an adhesion promoter on metallic substrates. chemimpex.comalfa-chemistry.com The vinyl group itself can participate in addition reactions, a reactivity that can be harnessed in polymerization and grafting processes initiated or mediated by metal catalysts. feidianchem.com
In essence, the organometallic chemistry of Vinyl(2-methoxyethoxy)silane is primarily functional and application-oriented, focusing on its role in metal-catalyzed synthesis and its ability to form robust chemical bonds with metal and metal oxide surfaces.
Polymerization and Copolymerization Engineering
Homopolymerization Research of Vinyl(2-methoxyethoxy)silane
The study of the homopolymerization of vinyl(2-methoxyethoxy)silane is crucial for understanding its reactivity and the intrinsic properties of the resulting polysiloxane.
Controlled Radical Polymerization Strategies
Controlled/living radical polymerization (CRP) techniques offer a pathway to synthesize polymers with well-defined architectures, narrow molecular weight distributions, and specific end-functionalities. researchgate.net These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between active and dormant polymer chains. cmu.edu
While specific studies on the controlled radical polymerization of solely vinyl(2-methoxyethoxy)silane are not extensively detailed in the provided results, the principles of CRP are broadly applicable to a wide range of vinyl monomers. researchgate.net For vinyl silanes, challenges can arise due to the reactivity of the silane (B1218182) group. However, techniques like ATRP have been successfully employed for the polymerization of other functional monomers, suggesting its potential applicability to vinyl(2-methoxyethoxy)silane with appropriate catalyst and initiator systems. cmu.edunih.gov Similarly, RAFT polymerization has proven effective for a variety of vinyl esters, indicating its versatility. mdpi.comresearchgate.net
Architectural Control in Vinyl(2-methoxyethoxy)silane Homopolymers
The architecture of a polymer—whether it is linear, branched, star-shaped, or a brush-like structure—profoundly influences its physical and chemical properties. Through controlled polymerization techniques, it is possible to exert a significant degree of control over the final polymer architecture.
Copolymerization with Organic Monomers
The true versatility of vinyl(2-methoxyethoxy)silane is often realized in its copolymerization with other organic monomers. This allows for the tailored design of materials with a wide range of properties.
Reactivity Ratio Determinations in Binary and Ternary Systems
Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer towards adding the same or the other monomer. wikipedia.org These ratios determine the composition and microstructure of the resulting copolymer. semanticscholar.orgresearchgate.net
A study on the copolymerization of tris(methoxyethoxy)vinyl silane (TMEVS), which is vinyl(2-methoxyethoxy)silane, with N-vinyl pyrrolidone (NVP) determined the monomer reactivity ratios using various linearization methods. semanticscholar.orgresearchgate.netresearchgate.net The copolymer composition was determined through elemental analysis. semanticscholar.orgresearchgate.net The reactivity ratios provide insight into how the two monomers will incorporate into the polymer chain. wikipedia.orgsemanticscholar.orgresearchgate.net For example, if both reactivity ratios are close to zero, an alternating copolymer is likely to form. wikipedia.org Conversely, if one ratio is high and the other is low, the more reactive monomer will be preferentially incorporated. 182.160.97
| Copolymer System | Monomer 1 | Monomer 2 | r1 | r2 | Method |
| TMEVS / NVP | TMEVS | NVP | 0.08 | 0.85 | Fineman-Ross |
| TMEVS / NVP | TMEVS | NVP | 0.07 | 0.84 | Kelen-Tudos |
| VTES / BA | VTES | BA | 0.044 | 8.56 | Gas Chromatography |
| VTES / BA | VTES | BA | 0.086 | 8.51 | FT-IR |
| VAc / VTMS | VAc | VTMS | 0.211 | 0 | Solution/Bulk |
TMEVS: Tris(methoxyethoxy)vinyl silane, NVP: N-vinyl pyrrolidone, VTES: Vinyltriethoxysilane (B1683064), BA: n-Butyl acrylate (B77674), VAc: Vinyl acetate (B1210297), VTMS: Vinyltrimethoxysilane (B1682223). Data compiled from multiple sources. semanticscholar.orgresearchgate.netrsc.orgresearchgate.net
Synthesis and Characterization of Graft Copolymers Utilizing Vinyl(2-methoxyethoxy)silane
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. Vinyl(2-methoxyethoxy)silane can be incorporated into graft copolymers either as part of the backbone or as the grafted side chain.
One common method is to graft vinyl(2-methoxyethoxy)silane onto a pre-existing polymer backbone. For example, vinyltri(2-methoxyethoxy)silane has been grafted onto an ethylene (B1197577) vinyl acetate (EVA) main chain using a melt grafting method. ciac.jl.cn The resulting graft copolymer, EVA-g-VT2MES, was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (NMR) to confirm the successful grafting. ciac.jl.cn This modification led to a significant improvement in the adhesion strength of the EVA matrix. ciac.jl.cn
The "grafting from" method, often employed in controlled radical polymerization, involves initiating the polymerization of a monomer from active sites along a polymer backbone. cmu.edunih.gov This technique allows for the synthesis of well-defined graft copolymers with controlled side chain length and density. nih.gov For instance, graft copolymers of poly(vinyl chloride) with various (meth)acrylates have been prepared by ATRP using a PVC macroinitiator. cmu.edu
Block Copolymer Synthesis via Living Polymerization Techniques
Block copolymers are composed of two or more long sequences, or "blocks," of different monomers. Living polymerization methods are instrumental in the synthesis of well-defined block copolymers because the polymerization proceeds without termination or chain transfer, allowing for the sequential addition of different monomers. warwick.ac.uk
Living cationic polymerization has been successfully used to synthesize block copolymers of 2-methoxyethyl vinyl ether with styrene (B11656) derivatives. researchgate.net This technique allows for the creation of block copolymers with narrow molecular weight distributions. researchgate.net While this example doesn't directly involve vinyl(2-methoxyethoxy)silane, it demonstrates the potential of living cationic polymerization for creating block copolymers with vinyl ether monomers. Living anionic polymerization is another powerful tool for synthesizing block copolymers, though it can be challenging with functional monomers. researchgate.net
Crosslinking Mechanisms in Hybrid Polymer Networks
The integration of Vinyl(2-methoxyethoxy)silane into a polymer matrix, typically through copolymerization or grafting via its vinyl group, sets the stage for the formation of a hybrid organic-inorganic network. The subsequent crosslinking is not instantaneous but is a controlled process initiated by the presence of moisture. This process transforms the thermoplastic polymer chains into a thermoset material with enhanced mechanical, thermal, and electrical properties. silicorex.comcfmats.com The crosslinking proceeds via the hydrolysis and condensation of the silane's alkoxy groups, forming durable siloxane (Si-O-Si) bonds that create a stable three-dimensional network. silicorex.com
Moisture-Induced Silane Crosslinking Dynamics
The transformation from a grafted polymer to a crosslinked network is governed by the dynamics of moisture-induced silane reactions. This process occurs in two primary, sequential stages: hydrolysis and condensation. google.com
Hydrolysis: The initial step involves the reaction of the tris(2-methoxyethoxy)silyl groups on the polymer backbone with water. This reaction cleaves the silicon-oxygen-carbon bond of the alkoxy groups, replacing them with hydroxyl groups known as silanols (Si-OH). This conversion releases 2-methoxyethanol (B45455) as a byproduct. The general reaction can be illustrated as:
Polymer-Si(OCH₂CH₂OCH₃)₃ + 3H₂O → Polymer-Si(OH)₃ + 3CH₃OCH₂CH₂OH
The rate of this hydrolysis reaction is influenced by several factors, including pH, water concentration, and the presence of catalysts. researchgate.net Acidic or basic conditions typically accelerate hydrolysis compared to a neutral pH. researchgate.net A key feature of Vinyl(2-methoxyethoxy)silane is that the methoxyethoxy groups provide greater hydrolytic stability during initial melt processing compared to simpler methoxy (B1213986) or ethoxy groups, preventing premature crosslinking. feidianchem.com
Condensation: Following hydrolysis, the newly formed, highly reactive silanol (B1196071) groups undergo condensation reactions. A silanol group can react with another silanol group to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with a remaining unhydrolyzed alkoxy group to form a siloxane bond and a molecule of alcohol. csic.es
Polymer-Si(OH)₃ + (HO)₃Si-Polymer → Polymer-(HO)₂Si-O-Si(OH)₂-Polymer + H₂O
Polymer-Si(OH)₃ + (CH₃OCH₂CH₂O)₃Si-Polymer → Polymer-(HO)₂Si-O-Si(OCH₂CH₂O)₂-Polymer + CH₃OCH₂CH₂OH
These condensation reactions are responsible for building the three-dimensional crosslinked network. google.com The rate of condensation is also pH-dependent, often being promoted under basic conditions, and can be significantly accelerated by catalysts such as organotin compounds. researchgate.netresearchgate.net
The table below summarizes the key factors influencing the dynamics of moisture-induced silane crosslinking.
| Factor | Effect on Hydrolysis | Effect on Condensation | Scientific Rationale |
| pH | Rate is lowest around neutral pH (7) and increases significantly in acidic or basic conditions. researchgate.net | Rate is slow in acidic conditions and significantly promoted in basic conditions. researchgate.net | Acid or base catalysis facilitates the nucleophilic attack of water on the silicon atom (hydrolysis) and the formation of siloxane bonds (condensation). researchgate.net |
| Water Concentration | The rate is dependent on the availability of water; it can be delayed if water concentration is below the stoichiometric requirement. csic.es | Proceeds as silanols are formed; excess water can push the equilibrium back towards hydrolysis in some systems. | Water is a necessary reactant for hydrolysis. The condensation reaction produces water, creating a complex equilibrium. csic.es |
| Catalyst | Can accelerate the reaction. | Organometallic catalysts (e.g., dibutyltin (B87310) dilaurate) are highly effective at accelerating the formation of siloxane bonds. researchgate.net | Catalysts lower the activation energy for both the hydrolysis and condensation reactions, increasing the overall crosslinking speed. researchgate.net |
| Solvent/Matrix | The polarity and nature of the polymer matrix can affect water diffusion and accessibility to the silane groups. csic.es | The mobility of polymer chains and reactive sites within the matrix influences the rate at which silanol groups can find each other to react. | The physical environment of the reactive silane groups plays a critical role in the reaction kinetics. csic.es |
Investigation of Network Density and Topology Evolution
The evolution of the polymer network's structure, or topology, is a direct consequence of the hydrolysis and condensation reactions. This process can be described by tracking the different states of the silicon atom as it progresses from an unreacted state to a fully crosslinked node in the network. These structures are often classified using "T-notation" in silicon chemistry. researchgate.net
T⁰: Represents the initial, unreacted tris(2-methoxyethoxy)silyl group attached to the polymer backbone before any hydrolysis has occurred.
T¹: Represents a silicon atom that has formed one siloxane bond, acting as a chain end or part of a dimer. researchgate.net
T²: Represents a silicon atom that has formed two siloxane bonds, leading to the formation of linear or cyclic oligomeric structures within the polymer matrix. researchgate.net
T³: Represents a silicon atom that has formed three siloxane bonds, acting as a fully integrated, three-dimensional crosslinking point. researchgate.net
Initially, the system consists entirely of T⁰ structures. As moisture is introduced and the reactions begin, T¹ and then T² structures form, increasing the molecular weight and viscosity of the material. The final stage is the formation of a significant population of T³ structures, which signifies the creation of a dense, continuous network.
The network density , defined by the number of effective crosslinks per unit volume, increases as the system evolves from T⁰ towards T³. This density is a critical parameter that dictates the final properties of the material. A higher crosslink density generally leads to increased tensile strength, hardness, and thermal stability, as well as improved electrical properties. silicorex.comcfmats.com
The topology of the network is not merely about density but also about the spatial arrangement of these crosslinks. Modern polymer engineering focuses on controlling the reaction conditions to tailor the network topology. A well-engineered network with a specific topology can exhibit enhanced properties, such as improved toughness, without sacrificing strength or thermal resistance. drexel.edu The controlled evolution from flexible chains to a rigid, crosslinked structure allows for the fine-tuning of material performance for specific applications, from flexible wire and cable insulation to durable coatings. silicorex.comdrexel.edu
The table below illustrates the evolution of the network structure and its corresponding impact on polymer properties.
| Network Structure | Predominant Species | Degree of Crosslinking | Resulting Polymer Properties |
| Initial Grafted Polymer | T⁰ | None | Thermoplastic, flexible, soluble, processable. |
| Early Stage Crosslinking | T¹, T² | Low | Increased viscosity, reduced solubility, slight increase in stiffness. |
| Intermediate Stage | T², T³ | Medium | Formation of a continuous gel, significant increase in modulus and hardness. |
| Final Cured Network | T³ | High | Thermoset, high tensile strength, high modulus, thermal stability, solvent resistance. silicorex.comcfmats.com |
Interfacial Science and Surface Modification Research
Vinyl(2-methoxyethoxy)silane as an Adhesion Promoter in Composites
The effectiveness of Vinyl(2-methoxyethoxy)silane as a coupling agent stems from its unique molecular structure, which features two distinct types of reactive groups. nbinno.com
Inorganic Reactivity : The molecule contains hydrolyzable tris(2-methoxyethoxy)silyl groups. In the presence of water, these alkoxy groups undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). google.com These silanols can then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides. ecopowerchem.comresearchgate.net This reaction forms stable, covalent metalloxane bonds (e.g., Si-O-Si or Si-O-Al), effectively grafting the silane (B1218182) molecule onto the inorganic surface. google.com
Organic Reactivity : At the other end of the molecule is a non-hydrolyzable vinyl (-CH=CH2) functional group. ecopowerchem.comnih.gov This vinyl group is capable of co-polymerizing with the organic polymer matrix, especially unsaturated polyester (B1180765) resins or polymers that cure via free-radical mechanisms like polyethylene (B3416737). ecopowerchem.comecopowerchem.com
Through this dual mechanism, Vinyl(2-methoxyethoxy)silane creates a strong covalent link that spans the interface between the inorganic filler and the organic resin, preventing delamination and improving the integrity of the composite. nbinno.com This chemical bridge facilitates efficient stress transfer from the polymer matrix to the reinforcing filler, which is essential for achieving enhanced mechanical properties. sinosil.com
The application of Vinyl(2-methoxyethoxy)silane creates a distinct "interphase" region, which is not simply a two-dimensional interface but a three-dimensional volume of material with properties that are graded between those of the bulk inorganic substrate and the bulk polymer matrix. The characterization of this region is crucial for understanding and predicting the macroscopic behavior of the composite material. carbon-connected.de
The performance of the silane coupling agent is highly dependent on the parameters of the treatment process. Optimizing these parameters is critical for maximizing the formation of covalent bonds at the interface and achieving superior composite properties. Key parameters include:
Silane Concentration : The concentration of the silane solution affects the thickness and uniformity of the deposited silane layer on the substrate.
pH of the Solution : The pH level influences the rate of hydrolysis of the alkoxy groups to form silanols and the subsequent condensation reactions.
Treatment Time and Temperature : These factors control the kinetics of the grafting reaction and the evaporation of solvents and reaction byproducts.
Drying and Curing Conditions : Proper drying and curing after silane application are necessary to complete the condensation reactions and form a stable, cross-linked siloxane layer on the substrate surface.
The following table illustrates the conceptual effect of varying a key parameter, silane concentration, on the interfacial shear strength of a composite, a critical measure of adhesion performance.
| Silane Concentration (% by weight) | Resulting Silane Layer | Hypothetical Interfacial Shear Strength (MPa) | Observation |
|---|---|---|---|
| 0.1 | Incomplete Monolayer | 50 | Insufficient coverage leads to poor adhesion. |
| 0.5 | Near-Complete Monolayer | 85 | Optimal coverage promotes strong covalent bonding. |
| 1.0 | Ideal Multilayer | 95 | Well-formed interphase allows for effective stress transfer. |
| 2.5 | Thick, Physisorbed Layers | 70 | Excess silane forms a weak boundary layer, reducing adhesion. |
Functionalization of Inorganic Particulates and Substrates
Vinyl(2-methoxyethoxy)silane is widely used for the surface modification of various inorganic materials to improve their compatibility and dispersion within polymer matrices. sinosil.com This functionalization transforms the typically hydrophilic inorganic surfaces into more hydrophobic and organo-reactive materials.
Silica nanoparticles (SiO₂) are frequently used as reinforcing fillers in polymers. However, their high surface energy and hydrophilic nature often lead to agglomeration and poor dispersion in hydrophobic polymer matrices. Surface grafting with Vinyl(2-methoxyethoxy)silane addresses this challenge.
The process typically involves a "grafting to" method, where pre-formed silica nanoparticles are treated with the silane. mdpi.com The silanol groups on the surface of the silica nanoparticles react with the hydrolyzed silane, forming stable Si-O-Si covalent bonds and anchoring the vinyl-functional silane to the nanoparticle surface. mdpi.com This surface modification has several benefits:
It reduces the surface energy of the nanoparticles, preventing agglomeration.
It improves the wettability and dispersion of the nanoparticles within the organic resin. ecopowerchem.com
The outward-facing vinyl groups can react with the polymer matrix, creating a strong bond between the filler and the matrix. mdpi.com
Research has demonstrated the effectiveness of this approach. For instance, incorporating vinyl-functionalized silica nanoparticles into recycled polyethylene has been shown to significantly enhance the mechanical performance of the resulting composite. mdpi.comnih.gov
| Material | Tensile Strength (MPa) | Improvement over Unfilled PE |
|---|---|---|
| Recycled Polyethylene (PE) | 15.2 | - |
| PE + Unmodified Silica | 17.5 | 15% |
| PE + Vinyl-Functionalized Silica | 22.8 | 50% |
The utility of Vinyl(2-methoxyethoxy)silane extends to the surface modification of a wide range of metal oxides and ceramics, including alumina (Al₂O₃), zirconia (ZrO₂), and zinc oxide (ZnO). ecopowerchem.comnih.govresearchgate.net The fundamental mechanism is consistent with that for silica: the silane hydrolyzes and condenses with surface hydroxyl groups on the oxide or ceramic material. researchgate.net
| Composite Formulation | Storage Modulus (GPa) at 30°C | Glass Transition Temp (Tg) (°C) |
|---|---|---|
| Neat Vinyl Ester Resin | 3.1 | 110 |
| VE + Unmodified Nano Alumina | 3.5 | 112 |
| VE + Vinyl Silane-Modified Nano Alumina | 4.2 | 118 |
Strategies for Uniform Surface Coverage and High Grafting Density
Achieving a uniform, high-density layer of grafted silane is critical for maximizing its effectiveness as a coupling agent or surface modifier. The grafting process primarily involves the hydrolysis of the silane's alkoxy groups into silanols (Si-OH), followed by condensation with surface hydroxyl groups (e.g., on silica or metal oxides) or with other silanol groups to form a cross-linked network. Research into optimizing this process has identified several key strategies.
The reaction conditions play a pivotal role in controlling the grafting outcome. The pH of the reaction medium is a critical parameter; acidic conditions tend to accelerate the hydrolysis step, while basic conditions favor the condensation reactions. researchgate.net A common strategy involves a two-step process or careful pH control to balance these competing reactions, ensuring that silanols are formed efficiently without excessive premature self-condensation in the solution, which can lead to the deposition of agglomerated particles rather than a uniform monolayer. For instance, studies on similar vinyl silanes, such as vinyltriethoxysilane (B1683064) (VTES), have explored the influence of various parameters on the grafting rate onto macroporous silica gel. rsc.org
Key parameters influencing the grafting density include the hydration level of the substrate, the concentration of the silane coupling agent, and the reaction temperature. rsc.org In one study, optimal conditions for grafting VTES onto silica were identified as a 10% silica hydration degree, a 12 mL coupling agent dosage, and a reaction temperature of 80°C, which resulted in an average grafting rate as high as 91.03%. rsc.orgnih.gov This highlights the importance of a controlled amount of surface water, which provides the necessary hydroxyl groups for the reaction without creating thick water layers that could promote solution-phase polymerization.
Further strategies involve surface pre-treatment to increase the density of reactive sites. For polymer substrates, which may lack native hydroxyl groups, surface activation via methods like corona discharge, UV radiation, or plasma treatment can introduce receptor sites such as -OH, C=O, and -COOH. researchgate.net These activated sites provide a scaffold for the covalent bonding of the silane, leading to a more uniform and dense coverage. researchgate.net The choice of solvent is also crucial; using binary solvent mixtures selected based on solubility parameters can optimize the solubility of the silane, which in turn influences the graft density on the substrate. aalto.fi
The following table summarizes the effect of reaction parameters on the grafting of vinyltriethoxysilane (a similar vinyl silane) onto silica, as determined through orthogonal experiments. rsc.org
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |
| Hydration Degree (%) | 5 | 10 | 15 | 10 |
| Coupling Agent Dosage (mL) | 8 | 10 | 12 | 12 |
| Reaction Temperature (°C) | 60 | 70 | 80 | 80 |
| Resulting Grafting Rate (%) | - | - | - | 91.03 |
Development of Advanced Surface Coatings
The unique chemical structure of Vinyl(2-methoxyethoxy)silane makes it a valuable component in the formulation of advanced surface coatings designed to impart specific functionalities such as superhydrophobicity, corrosion resistance, and self-healing capabilities.
Research on Superhydrophobic Surface Architectures Incorporating Vinyl(2-methoxyethoxy)silane
Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, are inspired by natural phenomena like the lotus leaf. ufl.edu Their creation typically requires two key features: a hierarchical micro- and nanoscale surface roughness and low surface energy chemistry. gelest.com Silane coupling agents are instrumental in achieving the latter by forming a low-energy chemical layer on a roughened surface.
While research specifically detailing Vinyl(2-methoxyethoxy)silane in superhydrophobic applications is limited, studies on structurally similar vinyl silanes like vinyltrimethoxysilane (B1682223) (VTMS) provide significant insights into its potential role. A common strategy involves a two-step process where a substrate is first treated to create the necessary surface roughness, often by depositing nanoparticles like silica (SiO2), followed by chemical modification with the silane to lower the surface energy. researchgate.net
In a representative study, superhydrophobic SiO2 powder was synthesized by modifying nano-SiO2 with VTMS. researchgate.net The ratio of VTMS to SiO2 was found to be a critical factor influencing the final hydrophobicity. The vinyl groups provide a hydrophobic character, and the silane's reaction with the silica surface effectively masks the hydrophilic silanol groups of the nanoparticles. As the VTMS/SiO2 ratio was increased, the static water contact angle on surfaces prepared from the powder also increased, reaching a superhydrophobic state. This effect is due to the combined influence of the nanoscale roughness from the silica particles and the low surface energy imparted by the grafted vinyl silane molecules. researchgate.net
The data below illustrates the direct relationship between the silane/silica ratio and the resulting water contact angle (WCA) and sliding angle (SA) for surfaces created with VTMS-modified silica. researchgate.net
| VTMS/SiO₂ Ratio (w/w) | Water Contact Angle (WCA) | Sliding Angle (SA) | Surface Property |
| 0:1 (Unmodified SiO₂) | 105° | > 90° | Hydrophilic |
| 7:1 | 125° | Not Reported | Hydrophobic |
| 8.5:1 | 143° | Not Reported | Highly Hydrophobic |
| 10:1 | 154° | 4° | Superhydrophobic |
| 11.5:1 | 145° | Not Reported | Highly Hydrophobic |
This research demonstrates that vinyl silanes can effectively functionalize nanoparticles to create robust superhydrophobic architectures. The vinyl functionality offers an additional advantage, providing a potential site for further polymerization to lock the superhydrophobic coating into a larger polymer matrix, thereby enhancing its durability.
Anticorrosion Coating Development and Performance Evaluation
Vinyl(2-methoxyethoxy)silane is utilized in the development of anticorrosion coatings, primarily through the sol-gel process. These coatings form a dense, cross-linked siloxane network that acts as a physical barrier, hindering the penetration of corrosive species like water, oxygen, and chlorides to the underlying metal substrate. nih.gov The organic vinyl group enhances compatibility and adhesion with subsequent organic topcoats, creating a more robust and integrated protective system.
Research on vinyltrimethoxysilane (VTMS)-based coatings has shown that a multilayered approach can significantly improve corrosion resistance. nih.gov By applying multiple layers via a dip-coating method, a thicker, more uniform, and less defective barrier film can be constructed. The performance of these coatings is commonly evaluated using electrochemical techniques, particularly Electrochemical Impedance Spectroscopy (EIS). EIS measures the opposition of a coating to the flow of an alternating current as a function of frequency. matergenicscoatings.compaint.org For a high-performance barrier coating, the impedance modulus, especially at low frequencies (|Z| at 0.01 Hz), should be very high, indicating strong resistance to ion penetration. squarespace.com Another key parameter, the polarization resistance (Rp), provides a measure of the corrosion rate at the metal-coating interface. nih.gov
A study on multilayer VTMS coatings on titanium alloys demonstrated that an optimal number of layers provides the most effective barrier properties. While a single layer offers some protection, increasing the number of layers up to three resulted in a significant improvement in polarization resistance and a shift in corrosion potential to more noble values, indicating enhanced protection. nih.gov However, applying excessive layers (e.g., six) can lead to increased defects or internal stresses, reducing the protective performance. nih.gov
The table below presents electrochemical data for multilayer VTMS coatings on a Grade 2 Titanium substrate, showing the effect of layer count on corrosion protection. nih.gov
| Coating Configuration | Corrosion Potential (Ecorr vs. Ag/AgCl) | Polarization Resistance (Rp in kΩ·cm²) |
| Uncoated Substrate | -0.875 V | 58.7 |
| 1 Layer (1VTMS) | -1.216 V | 101.9 |
| 2 Layers (2VTMS) | -1.336 V | 179.3 |
| 3 Layers (3VTMS) | -1.569 V | 284.1 |
| 4 Layers (4VTMS) | -1.456 V | 210.6 |
| 5 Layers (5VTMS) | -1.304 V | 165.2 |
| 6 Layers (6VTMS) | -0.935 V | 89.4 |
These results confirm that optimizing the structure of vinyl silane-based sol-gel coatings is a viable strategy for creating effective, chromate-free corrosion protection systems.
Investigation of Self-Healing Mechanisms in Vinyl(2-methoxyethoxy)silane Modified Coatings
Self-healing coatings are designed to autonomously repair damage, such as micro-cracks, thereby restoring their protective function and extending the service life of the underlying material. pcimag.com One of the most common extrinsic self-healing approaches involves the microencapsulation of a reactive healing agent, which is dispersed within the coating matrix. ebrary.net When a crack propagates through the coating, it ruptures the microcapsules, releasing the healing agent into the damaged area. The agent then undergoes polymerization, often triggered by a catalyst also present in the matrix, to seal the crack. ebrary.net
While specific studies on incorporating Vinyl(2-methoxyethoxy)silane as the primary healing agent are not widely documented, its chemical structure makes it a promising candidate for such systems. This potential stems from its dual functionality:
Silane Group for Adhesion and Barrier Formation: Upon release into a crack, the tris(2-methoxyethoxy)silyl groups can react with atmospheric moisture or residual water on the substrate. This hydrolysis and subsequent condensation reaction would form a polysiloxane network. This network can not only fill the crack but also form strong covalent Si-O-Metal bonds with the substrate, passivating the surface and preventing corrosion. illinois.edu
Vinyl Group for Polymerization: The vinyl group is capable of undergoing free-radical polymerization. If a suitable initiator (catalyst) is incorporated into the coating matrix, the released Vinyl(2-methoxyethoxy)silane monomers could polymerize into long polymer chains, providing structural integrity to the healed region.
This dual-cure mechanism could create a robust, cross-linked, inorganic-organic hybrid polymer that effectively seals the damage. The concept of encapsulating reactive silanes for self-healing anticorrosive coatings has been demonstrated, for example, in patents involving organofluorine silanes in poly(urea-formaldehyde) microcapsules. google.com A similar approach could be adapted for Vinyl(2-methoxyethoxy)silane, where it would be encapsulated and dispersed in a coating matrix containing a polymerization initiator. Upon damage, the silane would be released, and the healing would proceed via the dual-action of vinyl polymerization and siloxane condensation, restoring the coating's barrier properties.
Advanced Characterization Methodologies in Academic Research
Spectroscopic Probing of Molecular Structure and Interfacial Interactions
Spectroscopic techniques are indispensable for investigating the chemical nature of Vinyl(2-methoxyethoxy)silane at a molecular level.
Solid-State and Solution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 29Si) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Vinyl(2-methoxyethoxy)silane. chemicalbook.comchemicalbook.com Different nuclei provide complementary information.
¹H NMR: Proton NMR spectra allow for the identification and quantification of the various hydrogen atoms within the molecule. chemicalbook.com This includes the protons of the vinyl group, the methoxy (B1213986) groups, and the ethoxy groups, providing a complete picture of the organic functionalities. chemicalbook.com
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the vinyl group, the methoxyethoxy chains, and the silicon-bound carbon are distinct and aid in confirming the molecular structure. oregonstate.educompoundchem.com
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment. It can distinguish between the unhydrolyzed silane (B1218182), various hydrolyzed species (silanols), and condensed siloxane networks. researchgate.netmagritek.com The chemical shifts, often denoted using T-notation (e.g., T⁰, T¹, T², T³), correspond to the number of siloxane bonds attached to the silicon atom, offering insight into the degree of hydrolysis and condensation. researchgate.net
Table 1: Representative NMR Data for Vinyl(2-methoxyethoxy)silane and Related Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Vinyl (CH₂=CH-) | 5.8 - 6.2 |
| Methoxy (-OCH₃) | ~3.4 | |
| Ethoxy (-OCH₂CH₂O-) | 3.6 - 3.9 | |
| ¹³C | Vinyl (=CH₂) | 130 - 138 |
| Vinyl (=CH-) | 135 - 140 | |
| Methoxy (-OCH₃) | ~59 | |
| Ethoxy (-OCH₂CH₂O-) | 68 - 72 | |
| ²⁹Si | T⁰ (Unhydrolyzed) | -40 to -50 |
| T¹ (One Siloxane Bond) | -50 to -60 | |
| T² (Two Siloxane Bonds) | -58 to -68 | |
| T³ (Three Siloxane Bonds) | -68 to -71 |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Reaction Progress Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying functional groups and monitoring chemical reactions involving Vinyl(2-methoxyethoxy)silane. chemicalbook.comresearchgate.net The hydrolysis of the methoxyethoxy groups and the subsequent condensation to form siloxane bonds can be readily followed by observing changes in the FTIR spectrum. up.ptcsic.es
Key vibrational bands include:
Si-O-C stretching: These bands, typically found in the region of 1080-1100 cm⁻¹, are characteristic of the unhydrolyzed silane. Their decrease in intensity indicates the progress of hydrolysis.
Si-OH stretching: The formation of silanol (B1196071) groups upon hydrolysis gives rise to a broad band around 3200-3700 cm⁻¹ and a sharper band near 960 cm⁻¹.
Si-O-Si stretching: The condensation of silanol groups to form siloxane networks is evidenced by the appearance of strong, broad bands in the 1000-1130 cm⁻¹ region. researchgate.net
C=C stretching: The vinyl group exhibits a characteristic absorption band around 1600 cm⁻¹, which can be monitored to study its involvement in polymerization or grafting reactions.
The hydrosilylation process, where the Si-H group reacts with the vinyl group, can also be monitored by the disappearance of the characteristic Si-H stretching band (around 2100-2200 cm⁻¹) and the C=C stretching band. nih.gov
Raman Spectroscopy for Vibrational Fingerprinting of Vinyl(2-methoxyethoxy)silane Systems
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying molecules in aqueous solutions and for analyzing symmetric vibrations that are weak in the infrared spectrum. mdpi.comyoutube.com It serves as a "fingerprinting" technique to identify the molecular structure of Vinyl(2-methoxyethoxy)silane and its reaction products. nih.govst-andrews.ac.uknih.gov
Characteristic Raman shifts for Vinyl(2-methoxyethoxy)silane include:
C=C stretching: A strong band around 1602 cm⁻¹.
Si-O stretching: Bands in the 600-800 cm⁻¹ region.
CH₂ and CH₃ deformations: Bands in the 1400-1500 cm⁻¹ region.
Raman spectroscopy can be employed to study the kinetics of silane hydrolysis and condensation by monitoring the changes in the intensities of the respective vibrational bands. researchgate.netresearchgate.net
Microscopic and Imaging Techniques for Morphological and Interfacial Studies
Microscopy techniques are vital for visualizing the effects of Vinyl(2-methoxyethoxy)silane treatment on surfaces and within composite materials.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Composite Microstructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the microstructure of materials treated with Vinyl(2-methoxyethoxy)silane.
SEM: This technique is used to study the surface morphology of substrates before and after silane treatment. It can reveal changes in surface roughness and the formation of silane layers. In composite materials, SEM analysis of fracture surfaces provides information on the interfacial adhesion between the filler and the polymer matrix, where improved adhesion due to the silane coupling agent can be observed. researchgate.net
TEM: TEM offers higher resolution and is used to visualize the nanostructure of the silane interphase layer. It can provide evidence of the formation of a distinct silane layer at the filler-matrix interface and help in understanding the distribution of the silane within the composite.
Atomic Force Microscopy (AFM) for Surface Topography and Localized Interaction Mapping
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography of substrates treated with Vinyl(2-methoxyethoxy)silane at the nanoscale. researchgate.net
Topographical Imaging: AFM can produce three-dimensional images of the surface, revealing the morphology of the deposited silane film. It allows for the characterization of film thickness, uniformity, and the presence of aggregates or islands. researchgate.net Studies have shown that the deposition method, such as from solution or vapor phase, can significantly affect the topography of the resulting silane film. researchgate.net
Localized Interaction Mapping: In addition to topography, AFM can be operated in various modes to map local mechanical and adhesive properties. This can provide insights into the interactions between the AFM tip and the silanized surface, offering information about the local chemical and physical properties of the film.
Table 2: Summary of Advanced Characterization Techniques
| Technique | Information Obtained |
|---|---|
| NMR Spectroscopy | Detailed molecular structure, identification of functional groups, monitoring of hydrolysis and condensation. |
| FTIR Spectroscopy | Identification of chemical bonds, monitoring of reaction kinetics (hydrolysis, condensation, hydrosilylation). |
| Raman Spectroscopy | Vibrational fingerprinting, complementary to FTIR, suitable for aqueous systems. |
| SEM | Surface morphology, analysis of composite fracture surfaces, interfacial adhesion. |
| TEM | Nanoscale imaging of the silane interphase layer, distribution of silane in composites. |
| AFM | High-resolution surface topography, film thickness and uniformity, local mechanical and adhesive properties. |
Table 3: Compound Names
| Compound Name |
|---|
| Vinyl(2-methoxyethoxy)silane |
| Vinyltrimethoxysilane (B1682223) |
| Bis-[trimethoxysilylpropyl]amine |
| Vinyltriacetoxysilane |
| 1,2-bis(triethoxysilyl)ethane |
| γ-mercaptopropyltrimethoxysilane |
| Ethylene (B1197577) vinyl acetate (B1210297) |
| Karstedt's catalyst |
| 1-octene |
| Acetic acid |
| Tetramethylorthosilicate |
| γ-Methacryloxypropyltrimethoxysilane |
| 3-(2-amino-ethylamino)propyl-trimethoxy silane |
| Methanol (B129727) |
| Ethanol (B145695) |
| Water |
| Polyethylene (B3416737) |
| EPDM |
| Polyester (B1180765) |
| Glass |
| Silica (B1680970) |
| Silicates |
| Metal oxides |
| Aluminum |
| Zinc |
| Steel |
| Carbon |
| Polypropylene (B1209903) |
| Henequen |
| Bagasse |
| Kenaf |
| Polylactic acid |
| Low-density polyethylene |
| Boron nitride |
| High-density polyethylene |
| Wood fiber |
| Polydimethylsiloxane |
| Trimethoxymethylsilane |
| Trimethoxyphenylsilane |
| Dimethoxydimethylsilane |
| n-octadecyltrichlorosilane |
| 3-aminopropyl triethoxy silane |
| Copper |
| Iron |
| Silicon |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. wikipedia.orglibretexts.org The fundamental principle of EDS lies in the unique atomic structure of each element, which results in a characteristic set of peaks in its electromagnetic emission spectrum. wikipedia.org When a sample is bombarded with a high-energy beam of electrons or X-rays, core electrons can be ejected from the atoms. libretexts.orgnih.gov This creates a vacancy that is filled by an electron from a higher energy shell. The energy difference between these shells is released as an X-ray, and the energy of this X-ray is specific to the element from which it originated. wikipedia.org
In the context of research involving Vinyl(2-methoxyethoxy)silane, EDS is instrumental in mapping the distribution of silicon within a polymer matrix or on a treated substrate. By scanning a sample's surface and collecting the emitted X-rays, a detailed elemental map can be generated. researchgate.netyoutube.com This provides visual evidence of the homogeneity of the silane's dispersion. For instance, in a composite material where Vinyl(2-methoxyethoxy)silane is used as a coupling agent, EDS mapping can confirm that the silicon from the silane is concentrated at the interface between the polymer and an inorganic filler, which is crucial for adhesion.
Hypothetical Research Finding:
In a study investigating the modification of a polyethylene surface with Vinyl(2-methoxyethoxy)silane, EDS analysis was performed to confirm the presence and distribution of the silane. The following table represents hypothetical data that could be obtained from such an analysis.
| Element | Atomic % (Untreated PE) | Atomic % (Treated PE) |
| Carbon (C) | 99.8 | 85.2 |
| Oxygen (O) | 0.2 | 9.5 |
| Silicon (Si) | 0.0 | 5.3 |
This hypothetical data clearly indicates the successful grafting of the silane onto the polyethylene surface, as evidenced by the significant increase in the atomic percentages of silicon and oxygen.
X-ray Diffraction (XRD) for Crystallinity and Phase Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for identifying the crystalline phases present in a material and for determining the degree of crystallinity. andersonmaterials.commccrone.com The technique is based on the principle of Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing of atomic planes (d) within a crystal and the angle of diffraction (θ). mccrone.com When a beam of X-rays interacts with a crystalline material, constructive interference occurs at specific angles, producing a diffraction pattern of peaks. The position and intensity of these peaks are unique to a particular crystalline structure, acting as a "fingerprint" for that phase. mccrone.com
In the study of polymers modified with Vinyl(2-methoxyethoxy)silane, XRD is a valuable tool for assessing how the silane affects the polymer's crystalline structure. For example, the incorporation of the silane might lead to changes in the degree of crystallinity, which in turn can influence the mechanical properties of the polymer. XRD can quantify these changes by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, which includes both crystalline and amorphous contributions. youtube.comyoutube.com
Hypothetical Research Finding:
Consider a study on the effect of Vinyl(2-methoxyethoxy)silane on the crystallinity of a polypropylene (PP) matrix. XRD analysis could yield the following results:
| Sample | 2θ (degrees) | d-spacing (Å) | % Crystallinity |
| Neat PP | 14.1, 16.9, 18.6 | 6.28, 5.24, 4.77 | 45 |
| PP + 2% Silane | 14.0, 16.8, 18.5 | 6.32, 5.27, 4.79 | 42 |
The hypothetical data suggests a slight decrease in the crystallinity of the polypropylene upon the addition of the silane, indicated by the lower percentage of crystallinity and minor shifts in the peak positions. This could imply that the silane molecules disrupt the regular packing of the polymer chains.
Chromatographic and Rheological Analysis for Polymer Systems
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers. researchgate.netslideshare.net The separation in GPC is based on the hydrodynamic volume or "effective size" of polymer molecules in solution. youtube.com The GPC system consists of a column packed with porous gel beads. slideshare.net As the polymer solution passes through the column, smaller molecules can enter the pores of the gel, leading to a longer retention time. Conversely, larger molecules are excluded from the pores and elute more quickly. youtube.com By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. youtube.com
When Vinyl(2-methoxyethoxy)silane is used in polymerization reactions or as a crosslinking agent, GPC is essential for monitoring changes in the polymer's molecular weight and molecular weight distribution (polydispersity index, PDI). For instance, if the silane induces crosslinking, an increase in the weight-average molecular weight (Mw) and a broadening of the molecular weight distribution would be observed.
Hypothetical Research Finding:
In a study on the free-radical polymerization of methyl methacrylate (B99206) in the presence of Vinyl(2-methoxyethoxy)silane, GPC analysis could provide the following data:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PMMA (no silane) | 50,000 | 75,000 | 1.5 |
| PMMA + 1% Silane | 65,000 | 110,000 | 1.7 |
This hypothetical data illustrates that the addition of the silane leads to an increase in both the number-average (Mn) and weight-average (Mw) molecular weights, as well as a broader molecular weight distribution (higher PDI). This suggests that the silane is being incorporated into the polymer chains and may be causing some branching or crosslinking.
Rheological Studies of Vinyl(2-methoxyethoxy)silane-Modified Polymer Melts and Solutions
Rheology is the study of the flow and deformation of matter. In polymer science, rheological studies are crucial for understanding the processing behavior and end-use performance of materials. When Vinyl(2-methoxyethoxy)silane is incorporated into a polymer system, it can significantly alter its rheological properties. These changes are often investigated using a rheometer, which can measure properties such as viscosity and modulus as a function of temperature, shear rate, or frequency.
For polymer melts, the addition of the silane, particularly if it leads to crosslinking, will typically increase the melt viscosity and the storage modulus (G'). This indicates a more solid-like behavior and can have significant implications for processing techniques like extrusion or injection molding. In solution, the presence of the silane can affect the intrinsic viscosity, which is a measure of a polymer's contribution to the viscosity of the solution.
Hypothetical Research Finding:
A rheological study on a low-density polyethylene (LDPE) modified with Vinyl(2-methoxyethoxy)silane could yield the following results for the complex viscosity (η*) at a constant frequency:
| Temperature (°C) | η* of Neat LDPE (Pa·s) | η* of LDPE + 2% Silane (Pa·s) |
| 170 | 1200 | 1800 |
| 190 | 800 | 1300 |
| 210 | 500 | 900 |
The hypothetical data demonstrates a clear increase in the complex viscosity of the LDPE melt with the addition of the silane across a range of temperatures. This is indicative of increased molecular entanglement and potential crosslinking, which would affect the processing conditions required for this modified polymer.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the properties and reactivity of molecules like vinyl(2-methoxyethoxy)silane.
DFT calculations can elucidate the electronic structure of vinyl(2-methoxyethoxy)silane, providing a basis for understanding its reactivity. Key parameters such as frontier molecular orbital energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges can be determined.
The vinyl group, with its π-electron system, and the silicon atom, with its attached electron-withdrawing methoxyethoxy groups, are the primary sites of reactivity. The HOMO is typically localized on the vinyl group, indicating its susceptibility to electrophilic attack, which is crucial for its role in polymerization. The LUMO is often centered around the silicon atom, making it the site for nucleophilic attack, which initiates the hydrolysis process.
DFT can also predict reactivity indices like chemical potential, hardness, and electrophilicity, which help in quantitatively assessing the molecule's behavior in different chemical environments. For instance, the pπ-dπ interactions between the oxygen lone pairs and the vacant d-orbitals of the silicon atom can be analyzed to understand the stability and reactivity of the Si-O bonds. researchgate.net
Table 1: Predicted Electronic Properties of a Model Vinylsilane from DFT Calculations
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbitals; related to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are representative for a generic vinylalkoxysilane and are intended for illustrative purposes.
The performance of vinyl(2-methoxyethoxy)silane as a coupling agent is fundamentally dependent on its hydrolysis and condensation reactions. DFT is employed to model the reaction pathways for these processes, identifying transition states and calculating activation energies.
Hydrolysis proceeds via a nucleophilic substitution (S_N2-Si) mechanism, where a water molecule attacks the silicon atom. researchgate.net The presence of the methoxyethoxy groups influences the reaction rate; these larger groups can sterically hinder the approach of water compared to smaller groups like methoxy (B1213986) or ethoxy. researchgate.net DFT models can quantify these steric effects and the electronic influence of the ether linkage on the reaction barrier. The reaction is often catalyzed by acids or bases, and computational models can incorporate these catalytic effects to simulate pH-dependent reaction kinetics. researchgate.net
Following hydrolysis, the resulting silanols (Si-OH) undergo condensation to form siloxane (Si-O-Si) bonds, leading to oligomers and eventually a crosslinked network. researchgate.net DFT calculations can model the condensation reaction between two silanol (B1196071) molecules, determining the energy profile for the formation of a siloxane bond and a water molecule. These models help to understand the competition between hydrolysis and condensation, which is a key factor in controlling the structure of the resulting silane (B1218182) network on a substrate. researchgate.net
Molecular Dynamics (MD) Simulations of Interfacial Phenomena
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach is ideal for investigating the behavior of vinyl(2-methoxyethoxy)silane at interfaces, such as on the surface of inorganic fillers or within a polymer matrix.
MD simulations can model the adsorption process of vinyl(2-methoxyethoxy)silane onto inorganic surfaces like silica (B1680970), glass, or metal oxides. nih.govcfmats.com These simulations typically use a reactive force field (like ReaxFF) to allow for the modeling of chemical reactions, such as the hydrolysis of the silane and its subsequent covalent bonding to surface hydroxyl groups. nih.gov
Simulations can reveal key aspects of the adsorption process:
Orientation and Conformation: The preferred orientation of the silane molecules as they approach and adsorb onto the surface.
Hydrolysis and Condensation Dynamics: The rate and extent of hydrolysis in the presence of surface water and the subsequent formation of siloxane bridges with the surface and between adjacent silane molecules. nih.gov
Monolayer Formation: The packing density and structural organization of the resulting silane layer on the substrate. nih.gov
These simulations provide a nanoscale view of how the silane modifies the surface, which is critical for understanding its function as an adhesion promoter. For example, simulations can show how the vinyl groups orient away from the surface, making them available for reaction with a polymer matrix. researchgate.net
Once the vinyl(2-methoxyethoxy)silane has been grafted onto a polymer chain or has been used to treat a filler surface, MD simulations can be used to model the conformations of the polymer chains in the modified system. rsdjournal.orgscispace.com These simulations help to understand how the presence of the silane affects the polymer's structure and properties.
Table 2: Representative MD Simulation Parameters for a Silane-Polymer System
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Set of parameters describing the potential energy of the system. | COMPASS or PCFF |
| System Size | Number of atoms in the simulation box. | 10,000 - 100,000 atoms |
| Ensemble | Thermodynamic conditions being simulated (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | Duration of the physical process being simulated. | 10 - 100 nanoseconds |
Kinetic Monte Carlo (KMC) Simulations for Polymerization and Crosslinking Processes
Kinetic Monte Carlo (KMC) is a simulation method used to model the time evolution of processes that occur with known transition rates. It is particularly well-suited for simulating polymerization and crosslinking, where the system's evolution is governed by a series of discrete reaction events. rsc.org
KMC simulations of the polymerization of vinyl(2-methoxyethoxy)silane can provide detailed information that is often difficult to obtain experimentally. tu-clausthal.de The simulation proceeds by stochastically selecting reaction events (e.g., initiation, propagation, termination, chain transfer) based on their respective probabilities, which are derived from their reaction rate constants. mdpi.com
These simulations can predict:
Copolymer Composition: In copolymerization with other monomers, KMC can predict the sequence distribution of monomer units along the polymer chain. researchgate.net
Molar Mass Distribution: The evolution of the average molecular weight and the breadth of the distribution can be tracked throughout the polymerization. tu-clausthal.de
Degree of Branching and Crosslinking: When the silane groups undergo hydrolysis and condensation during or after polymerization, KMC can model the formation of crosslinks between polymer chains, predicting the gel point and the structure of the resulting network. tu-clausthal.deresearchgate.net
By varying the reaction conditions (e.g., monomer concentrations, initiator concentration, temperature) in the simulation, KMC can be used to optimize the polymerization process to achieve desired material properties. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and theoretical chemistry approaches used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. wikipedia.orgconicet.gov.ar These models establish a mathematical relationship between the quantitative measure of a property or activity and the structural or physicochemical descriptors of a set of molecules. wikipedia.orgmdpi.com The fundamental principle is that the structure of a molecule dictates its properties and activities.
While a comprehensive literature search did not yield specific QSAR or QSPR models developed exclusively for vinyl(2-methoxyethoxy)silane, the principles of these modeling techniques can be applied to understand and predict its behavior. Such models, once developed, could be invaluable for screening new organosilane molecules for specific applications, optimizing their properties, and assessing their potential environmental impact without the need for extensive experimental testing. wikipedia.org
A typical QSAR/QSPR study involves several key steps:
Data Set Selection: A collection of molecules with known experimental data for the property or activity of interest is assembled.
Molecular Descriptor Generation: A wide range of numerical descriptors that characterize the structural, electronic, and physicochemical features of the molecules are calculated.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed property or activity. nih.gov
Model Validation: The predictive power and robustness of the model are rigorously assessed using various statistical techniques.
For a molecule like vinyl(2-methoxyethoxy)silane, QSPR models could be developed to predict a variety of its important physicochemical properties. These properties are crucial for its application as a coupling agent and in polymer synthesis. chemicalbook.com
Table 1: Potential QSPR Models for Vinyl(2-methoxyethoxy)silane
| Predicted Property | Potential Molecular Descriptors | Relevance to Application |
| Boiling Point | Molecular weight, topological indices, intermolecular interaction descriptors. | Important for purification and processing conditions. |
| Density | Molecular volume, molecular weight. | Relevant for formulation and material science applications. |
| Refractive Index | Molar refractivity, polarizability. | Used for quality control and characterization. |
| Hydrolysis Rate | Electronic descriptors (e.g., partial charges on silicon and oxygen atoms), steric descriptors. | Critical for its performance as a coupling agent, as hydrolysis is a key reaction step. researchgate.net |
| Adhesion Promotion | Surface interaction descriptors, descriptors of functional groups. | Central to its primary function in improving the bond between organic polymers and inorganic substrates. chemicalbook.com |
The development of such models would rely on a dataset of various silane compounds with experimentally determined properties. By calculating a range of molecular descriptors for each silane in the dataset, a predictive model could be constructed.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR of Organosilanes
| Descriptor Class | Specific Examples | Information Encoded |
| Constitutional | Molecular weight, number of specific atom types (e.g., Si, O), number of rotatable bonds. | Basic molecular composition and flexibility. |
| Topological | Wiener index, Balaban index, connectivity indices. | Atomic connectivity and branching of the molecular skeleton. |
| Geometrical | Molecular surface area, molecular volume, shape indices. | Three-dimensional size and shape of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial atomic charges. | Electronic structure and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), molar refractivity. | Hydrophobicity and polarizability. |
Although no specific research findings on QSAR/QSPR for vinyl(2-methoxyethoxy)silane are currently available in the public domain, the established methodologies of computational and theoretical chemistry provide a clear framework for how such predictive models could be developed. The creation of robust QSAR/QSPR models for this and other organosilanes would represent a significant advancement in the rational design and application of these versatile chemical compounds.
Applications in Advanced Materials Engineering Research
High-Performance Polymer Composites and Nanocomposites
Research on Reinforcement Mechanisms in Thermoplastic and Thermoset Matrices
Vinyl(2-methoxyethoxy)silane functions as a highly effective coupling agent that significantly enhances the adhesion between inorganic fillers or reinforcements and polymer matrices. ecopowerchem.com Its bifunctional structure is key to this mechanism. In the presence of moisture, the three hydrolyzable 2-methoxyethoxy groups react to form reactive silanol (B1196071) groups (Si-OH). powerchemical.com These silanol groups can then form strong, durable covalent bonds (Si-O-Substrate) with the surface of inorganic materials like glass fibers, silica (B1680970), clays, and metal oxides. ecopowerchem.compowerchemical.com
Simultaneously, the organophilic vinyl end of the silane (B1218182) molecule can copolymerize or graft onto the polymer matrix, whether it be a thermoplastic like polyethylene (B3416737) or a thermoset resin such as unsaturated polyester (B1180765), through reactions activated by peroxides or radiation. powerchemical.comchemicalbook.comgelest.com This dual reactivity creates a chemical bridge at the interface, improving the stress transfer from the flexible polymer matrix to the rigid reinforcing filler. nih.gov This enhanced interfacial bonding is the primary reinforcement mechanism, leading to a substantial improvement in the mechanical properties of the composite material and reducing the sensitivity of these properties to moisture and heat. ecopowerchem.compowerchemical.com
Table 1: Impact of Vinyl(2-methoxyethoxy)silane on Polymer Matrix Reinforcement
| Polymer Matrix Type | Reinforcing Filler/Substrate | Reinforcement Mechanism | Resulting Improvement |
| Thermoplastics (e.g., Polyethylene) | Mineral Fillers, Glass Fibers | Covalent bonding via peroxide-initiated grafting of the vinyl group to the polymer and silanol group bonding to the filler surface. powerchemical.comgelest.com | Improved mechanical strength, better filler dispersion, reduced melt viscosity, and enhanced electrical properties, especially in moist conditions. powerchemical.comlanyachem.com |
| Thermosets (e.g., Polyester Resins) | Glass Fibers, Silica, Silicates | Copolymerization of the vinyl group into the resin network during curing and chemical bonding of silanols to the inorganic surface. ecopowerchem.comchemicalbook.com | Enhanced mechanical strength (flexural, tensile), improved adhesion, and reduced water absorbability. ecopowerchem.com |
| Elastomers (e.g., EPDM, Silicone Rubber) | Mineral Fillers (e.g., Kaolin, Pottery Clay) | Chemical linkage between the filler and the rubber matrix, facilitating efficient cross-linking. ecopowerchem.comgelest.com | Increased mechanical and electrical strength, particularly in humid conditions, and improved bonding to surfaces like polyester or glass in high-temperature applications. feidianchem.comecopowerchem.comcfmats.com |
Development of Multifunctional Composite Systems with Enhanced Performance
The integration of Vinyl(2-methoxyethoxy)silane into composite systems extends beyond simple mechanical reinforcement, enabling the development of multifunctional materials. By improving the compatibility and dispersion of functional fillers, it enhances a range of properties. feidianchem.compowerchemical.com
For instance, in the manufacturing of halogen-free, flame-retardant cables, this silane is widely used. feidianchem.com It facilitates the surface modification of inorganic flame retardants like aluminum hydroxide (B78521) and magnesium hydroxide. feidianchem.com This leads to better dispersion of the filler within the polymer matrix, increased compatibility, and ultimately, a significant improvement in the flame retardant effect and the limiting oxygen index of the cable material. feidianchem.com
Functional Polymers and Hybrid Materials
Vinyl(2-methoxyethoxy)silane is not merely an interfacial agent but also a monomer used in the synthesis of novel functional polymers and organic-inorganic hybrid materials.
Synthesis of Organosilicon Hybrid Polymers via Vinyl(2-methoxyethoxy)silane Integration
This silane can be directly incorporated into a polymer's structure as a co-monomer through copolymerization or grafting. feidianchem.comchemicalbook.com The vinyl group readily participates in free-radical polymerization with other vinyl monomers, such as ethylene (B1197577) or various acrylates. powerchemical.comchemicalbook.comuniv.kiev.ua This process introduces silane functionality directly into the polymer backbone.
The resulting organosilicon hybrid polymers possess a unique combination of properties. The polymer chains gain the benefits of silicones, such as improved toughness, weather resistance, and water resistance. feidianchem.com Moreover, the pendant hydrolyzable methoxyethoxy groups allow for a secondary reaction: moisture-induced crosslinking. powerchemical.comchemicalbook.com This creates a siloxane (Si-O-Si) network within the organic polymer matrix, further enhancing the material's mechanical properties and thermal stability. powerchemical.com These silane-grafted polymers also exhibit superior adhesion to inorganic surfaces. chemicalbook.com
Research on Interfacial Compatibility in Polymer Blends and Alloys
The fundamental principle of using Vinyl(2-methoxyethoxy)silane to improve the compatibility between inorganic fillers and organic polymers can be extended to enhancing the interfacial compatibility in polymer blends and alloys. powerchemical.comresearchgate.net In immiscible polymer blends, the interface is often weak, leading to poor mechanical properties.
Specialty Coatings and Surface Treatments
Vinyl(2-methoxyethoxy)silane is extensively used in the formulation of specialty coatings and for the pre-treatment of various substrates to enhance adhesion and durability. silverfernchemical.com
When applied to inorganic surfaces such as glass, metals, or ceramics, the silane's methoxyethoxy groups hydrolyze and form strong covalent bonds with the substrate. chemicalbook.comlanyachem.com The outward-oriented vinyl groups then create a reactive, organophilic surface that can chemically bond with the subsequently applied coating, paint, or adhesive. feidianchem.comcfmats.com This application is critical in industries like automotive and construction for improving the longevity of protective and decorative coatings and ensuring robust bonding. chinacouplingagents.comchemimpex.com
The benefits of using this silane in surface treatments include:
Enhanced Adhesion : Significantly improves the bond between organic coatings and inorganic substrates. feidianchem.comchemicalbook.comsilverfernchemical.com
Improved Durability : Increases the resistance of coatings to moisture, chemicals, and weathering, preventing cracking, chipping, or peeling. chinacouplingagents.comchemimpex.com
Corrosion Resistance : Pre-treatment of metal surfaces with the silane can enhance the corrosion resistance of the overlying coating. chemicalbook.comlanyachem.com
Additive in Formulations : It can be used as an additive in polymer dispersions (e.g., styrene-acrylics) to improve properties like wet scrub resistance. hengdasilane.com It is also used as an additive in label adhesives to improve bonding. feidianchem.com
Table 2: Applications of Vinyl(2-methoxyethoxy)silane in Coatings and Surface Treatments
| Application Area | Substrate | Purpose of Treatment | Industry |
| Adhesion Promoter | Glass, Ceramics, Metals | To improve the bonding of inks, paints, and glues. feidianchem.comcfmats.com | Printing, Electronics, Construction chinacouplingagents.comchemimpex.com |
| Corrosion Resistance | Metals | To enhance the protective qualities of coatings. chemicalbook.comlanyachem.com | Automotive, Marine, Aerospace |
| Surface Modifier | Textiles, Packaging Materials | To enhance surface properties like hydrophobicity. chemimpex.com | Textiles, Packaging |
| Coating Additive | Polymer Dispersions | To improve wet adhesion and scrub resistance. hengdasilane.com | Paints & Coatings |
Research into Durability and Environmental Stability of Coatings
Vinyl(2-methoxyethoxy)silane is extensively researched as a critical additive and coupling agent for enhancing the durability and environmental stability of coating systems. Its primary function is to improve adhesion and bolster resistance to environmental stressors such as moisture, heat, and chemical exposure. chemimpex.comlanyachem.com
The mechanism involves the hydrolysis of the methoxyethoxy groups in the presence of water, forming silanol groups. These silanols can then condense with hydroxyl groups on inorganic substrates like glass, metal, or ceramics, forming stable covalent bonds (M-O-Si, where M is the substrate). wacker.com Simultaneously, the vinyl group can copolymerize or graft onto the organic polymer binder of the coating during the curing process. cfmats.com This dual reactivity creates a robust, chemically bonded interface that is significantly more durable than one based on physical adhesion alone. wacker.com
Research findings consistently demonstrate that the incorporation of Vinyl(2-methoxyethoxy)silane into coatings leads to marked improvements in performance metrics. It is particularly effective in mineral-filled polymer systems, where it enhances the bond between the filler and the polymer matrix. lanyachem.com This results in better dispersion of fillers, reduced water absorption, and improved mechanical and electrical properties, especially in humid or wet conditions. ecopowerchem.com For instance, it is used to enhance the performance of coatings on glass and polyester surfaces for high-temperature applications. cfmats.comfeidianchem.com
Table 1: Impact of Vinyl(2-methoxyethoxy)silane on Coating Properties
| Property | Finding |
|---|---|
| Adhesion | Significantly improves bonding between organic polymers and inorganic substrates like glass, metals, and ceramics. chemimpex.comlanyachem.com |
| Moisture Resistance | Reduces the sensitivity of mechanical and electrical properties to moisture and heat by creating a water-resistant interface. ecopowerchem.com |
| Mechanical Strength | Enhances the mechanical properties of mineral-filled composites by improving filler-polymer compatibility. lanyachem.comecopowerchem.com |
| Chemical Resistance | Creates protective coatings that improve the resistance of surfaces to chemicals. chemimpex.com |
| Processing | Can lead to better filler dispersibility and reduced melt viscosity in filled plastics. lanyachem.com |
Development of Smart and Responsive Surfaces
The development of smart and responsive surfaces, such as those with self-healing capabilities, is a frontier in materials science. While direct research citing Vinyl(2-methoxyethoxy)silane in smart surfaces is emerging, its chemical functionalities suggest a strong potential role. Self-healing coatings often rely on encapsulated healing agents or inherent reversible chemistries within the polymer matrix to repair damage. researchgate.net
The properties of Vinyl(2-methoxyethoxy)silane are highly relevant to these mechanisms. For instance, its moisture-curable nature is a key attribute. lanyachem.com A coating incorporating this silane could be designed where physical damage, such as a micro-crack, exposes the silane groups to ambient moisture. This would trigger a localized hydrolysis and condensation reaction, forming a polysiloxane network that could seal the crack and restore the coating's barrier properties. Research into silane-epoxy coatings has shown that the leaching and cross-linking of silane components during immersion can contribute to a "self-healing" ability, enhancing corrosion protection. researchgate.net
Furthermore, its role as a crosslinking agent allows it to be integrated into polymer networks that may have other responsive functionalities, such as shape-memory polymers. chemimpex.com In a multi-action self-healing system, the silane could provide a moisture-triggered barrier repair, complementing another mechanism like the release of a corrosion inhibitor. vub.be
Role in Advanced Manufacturing Processes
The versatility of Vinyl(2-methoxyethoxy)silane extends to its potential use in advanced manufacturing, including additive manufacturing and the development of more sustainable industrial synthesis protocols.
Integration of Vinyl(2-methoxyethoxy)silane in Additive Manufacturing Feedstocks
Additive manufacturing, or 3D printing, relies on specialized feedstocks, such as photopolymer resins used in stereolithography (SLA) or digital light processing (DLP). These resins are typically composed of monomers, oligomers (like polyurethane acrylates), and photoinitiators that polymerize upon exposure to UV light. youtube.com
Vinyl(2-methoxyethoxy)silane is a candidate for integration into these feedstocks. Its vinyl group is capable of participating in the free-radical polymerization reactions that are characteristic of many 3D printing resins, which are often based on acrylate (B77674) or methacrylate (B99206) chemistry. feidianchem.comyoutube.com By acting as a co-monomer or a crosslinking agent, it can be chemically incorporated into the final printed object. chemimpex.comcfmats.com
The potential benefits of including this silane in a 3D printing resin are twofold:
Composite Feedstocks: For creating filled resins (e.g., ceramic- or glass-filled composites), the silane can act as a coupling agent to ensure strong adhesion between the polymer matrix and the inorganic filler particles. This is crucial for achieving enhanced mechanical properties like strength and stiffness in the final printed part. cfmats.com
Sustainable and Green Synthesis Routes for Industrial Applications
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. chemistryjournals.net The industrial synthesis of organosilanes is an area where these principles are being actively applied.
Traditionally, vinylsilanes may be produced from processes involving chlorosilanes, which can be energy-intensive and produce corrosive byproducts. A more sustainable approach for Vinyl(2-methoxyethoxy)silane involves the transesterification of a precursor like vinyltrimethoxysilane (B1682223) with 2-methoxyethanol (B45455). However, the frontier of green synthesis for vinylsilanes involves novel catalytic routes that offer higher efficiency and milder reaction conditions. csic.es
Recent research highlights several green strategies applicable to vinylsilane synthesis:
Catalytic Hydrosilylation: This process involves the addition of a Si-H bond across a double or triple bond. Modern methods utilize earth-abundant, non-toxic metal catalysts like cobalt or manganese. csic.esorganic-chemistry.org For example, cobalt-based catalysts can facilitate the synthesis of alkoxysilanes in green solvents like alcohols at room temperature, coupling the reaction with the production of clean hydrogen gas. csic.es
Photocatalysis: Manganese-photocatalyzed activation of the Si-H bond allows for the efficient and highly selective synthesis of vinylsilanes under mild, visible-light-induced conditions. organic-chemistry.org
Flow Chemistry: Shifting from traditional batch reactors to continuous flow processes can improve heat and mass transfer, offer precise control over reaction conditions, and enhance safety and scalability, all of which are key tenets of green engineering. chemistryjournals.net
The adoption of such technologies for the industrial production of Vinyl(2-methoxyethoxy)silane could significantly reduce its environmental footprint compared to traditional methods, aligning with a broader move towards sustainable industrial chemistry. wiley-vch.de
Emerging Research Directions and Future Perspectives
Bio-Inspired and Biomimetic Materials Research Utilizing Vinyl(2-methoxyethoxy)silane
The field of bio-inspired materials seeks to emulate the remarkable properties found in nature, such as self-healing, exceptional strength, and environmental adaptability. tamu.edu While direct research explicitly combining Vinyl(2-methoxyethoxy)silane with biomimetic design is still an emerging area, its fundamental properties as a coupling agent and surface modifier offer significant potential.
Future research may focus on using this silane (B1218182) to mimic natural adhesion mechanisms, like those found in marine mussels. Its ability to form strong bonds between organic polymers and inorganic substrates could be harnessed to create advanced bio-adhesives. cfmats.com Furthermore, in the development of materials inspired by the hierarchical structures of bone or nacre numberanalytics.com, Vinyl(2-methoxyethoxy)silane could serve as a crucial molecular bridge, enhancing the interfacial strength between organic matrices and inorganic reinforcing phases, thereby improving toughness and durability. The development of protein-based biopolymers, which can be modified through protein engineering, presents an opportunity for incorporating silanes to create novel biomimetic materials with enhanced mechanical properties. mdpi.com
Advanced Functionalization for Tailored Material Response
The functional groups of Vinyl(2-methoxyethoxy)silane allow for precise chemical modifications to create materials with customized responses. The vinyl group can participate in polymerization and grafting reactions, while the methoxyethoxy groups provide a pathway for forming stable siloxane networks upon hydrolysis. feidianchem.com
A key area of research is the melt grafting of Vinyl(2-methoxyethoxy)silane onto polymer backbones. For instance, grafting it onto Ethylene (B1197577) Vinyl Acetate (B1210297) (EVA) has been shown to significantly enhance adhesive strength. This is attributed to an increase in the polarity and cohesive strength of the modified polymer. ciac.jl.cn Research has demonstrated a substantial improvement in the peel strength of EVA films after being grafted with the silane, confirming that this functionalization method can be tailored to achieve specific performance enhancements. ciac.jl.cn Another study explored the copolymerization of Tris(methoxyethoxy)vinyl silane with N-Vinyl Pyrrolidone, synthesizing a new copolymer and analyzing its reactivity and thermal properties, further showcasing the silane's versatility in creating novel polymers. researchgate.net
Table 1: Impact of Grafting on Ethylene Vinyl Acetate (EVA) Properties
| Property | Base EVA | EVA-g-VT2MES | Improvement (%) |
|---|---|---|---|
| Grafting Rate | N/A | Up to 2.37% | N/A |
| Cohesive Strength | Low | Improved | - |
| Peel Strength | Baseline | Increased | Up to 75.21% |
Data sourced from research on Ethylene Vinyl Acetate grafted with Vinyltri(2-methoxyethoxy)silane (EVA-g-VT2MES). ciac.jl.cn
Synergistic Effects in Multi-Component Hybrid Systems
Vinyl(2-methoxyethoxy)silane excels as a coupling agent in hybrid materials, where it creates a durable interface between dissimilar components, leading to synergistic performance enhancements. ecopowerchem.com These systems, typically comprising an organic polymer matrix and an inorganic filler, benefit from the silane's ability to improve compatibility and stress transfer between the phases.
Table 2: Synergistic Performance Enhancement in Polymer Composites
| Property | Polymer Composite without Silane | Polymer Composite with Vinyl(2-methoxyethoxy)silane | Key Benefit of Silane Addition |
|---|---|---|---|
| Filler Dispersion | Prone to agglomeration | Improved | Enhanced compatibility between filler and polymer feidianchem.com |
| Mechanical Strength (Wet Conditions) | Significant reduction | Maintained or enhanced | Reduced moisture sensitivity ecopowerchem.com |
| Electrical Properties (Wet Conditions) | Degraded | Maintained or enhanced | Improved insulation resistance under humidity ecopowerchem.com |
Challenges and Opportunities in Vinyl(2-methoxyethoxy)silane Academic Research
Despite its versatility, the academic and industrial progression of Vinyl(2-methoxyethoxy)silane faces several challenges and is simultaneously poised for significant opportunities.
Challenges:
High Production Costs: The synthesis of specialty silanes is often more complex and costly compared to conventional adhesion promoters. industrytoday.co.uk
Environmental and Handling Concerns: The hydrolysis of the silane releases 2-methoxyethanol (B45455), a substance linked to reproductive toxicity. gelest.com This necessitates strict handling protocols and consideration of its environmental impact.
Competition: A variety of other silane coupling agents with different functional groups (e.g., amino, epoxy) compete for similar applications. industrytoday.co.uk
Opportunities:
Growing Industrial Demand: The expansion of the electric vehicle (EV) market requires high-performance adhesives and composites, while the construction sector needs durable sealants and coatings, driving demand for the silane. industrytoday.co.uklpinformationdata.com
Sustainable Formulations: There is a significant opportunity in the research and development of bio-based silanes, which could offer a more sustainable alternative. industrytoday.co.uk The use of the silane in coatings can also help reduce Volatile Organic Compound (VOC) emissions. lpinformationdata.com
Advanced Applications: Its use in halogen-free flame retardant cables is a growing area, where it improves filler dispersion and flame retardancy. feidianchem.com
Table 3: Summary of Challenges and Opportunities
| Challenges | Opportunities |
|---|---|
| High production costs industrytoday.co.uk | Growth in EV and construction industries industrytoday.co.uk |
| Environmental and handling issues due to hydrolysis byproducts gelest.com | Development of sustainable, bio-based silanes industrytoday.co.uk |
| Competition from alternative coupling agents industrytoday.co.uk | Use in advanced materials like halogen-free flame retardant cables feidianchem.com |
Future Methodological Advancements in Characterization and Computational Modeling
Advancements in analytical techniques are crucial for deepening the understanding of how Vinyl(2-methoxyethoxy)silane functions at the molecular level. While current research utilizes established methods, future progress will rely on more sophisticated approaches.
Current Characterization Techniques:
Spectroscopy: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to confirm the chemical structure and successful grafting of the silane onto polymer chains. ciac.jl.cnnih.gov Raman spectroscopy is also valuable for identifying the organofunctional groups and tracking their reactions. researchgate.net
Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology and structure of materials modified with the silane. numberanalytics.com
Future Advancements:
In-Situ Characterization: Future research would benefit from in-situ techniques that can monitor the hydrolysis and condensation reactions of the silane in real-time and under varying environmental conditions. This could provide critical insights into the kinetics of siloxane network formation.
Computational Modeling: Molecular dynamics simulations and quantum chemical calculations could be employed to predict the interfacial interactions between the silane, polymer matrices, and inorganic surfaces. This computational approach can accelerate the design of new hybrid materials by modeling chemical reactivity and predicting material properties, offering a powerful tool to complement experimental work.
Table 4: Methodological Advancements
| Category | Current Methods | Future Directions |
|---|---|---|
| Experimental Characterization | FTIR, NMR, Raman Spectroscopy ciac.jl.cnnih.govresearchgate.net | Advanced in-situ spectroscopic and microscopic techniques |
| SEM, TEM for morphology analysis numberanalytics.com | Nanoscale mechanical testing (e.g., AFM-based nanoindentation) | |
| Computational Modeling | Largely unexplored for this specific silane | Molecular dynamics simulations of interfacial bonding |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
